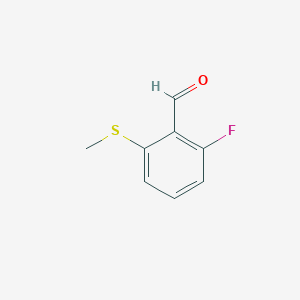

2-Fluoro-6-(methylthio)benzaldehyde

Description

2-Fluoro-6-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde featuring a methylthio (-SCH₃) substituent at the ortho position relative to the aldehyde group. This compound is synthesized via rhodium-catalyzed reactions involving propargylic alcohol and purified via flash chromatography, yielding a colorless oil with a 50% efficiency . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.41 (t, J = 8.0 Hz, Ar-H), 7.14 (dd, J = 8.0, 1.5 Hz, Ar-H), 2.43 (s, SCH₃) .

- ¹³C NMR: δ 192.6 (aldehyde C), 160.4 (C-F), 18.9 (SCH₃) .

- IR: Strong absorption at 1691 cm⁻¹ (C=O stretch) .

- MS: m/z 183 ([M+H]⁺) .

Its electron-deficient aldehyde group and sulfur-containing substituent make it valuable in synthesizing heterocycles, such as pyrroles, under rhodium catalysis .

Properties

IUPAC Name |

2-fluoro-6-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFJYKGTZBMBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methylthio)benzaldehyde can be achieved through several synthetic routesFor instance, starting with 2-fluorobenzaldehyde, a methylthio group can be introduced at the 6-position using a nucleophilic substitution reaction with a suitable methylthio reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to facilitate the substitution reactions efficiently. The final product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic reagents such as thiols or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-Fluoro-6-(methylthio)benzoic acid.

Reduction: 2-Fluoro-6-(methylthio)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-(methylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine and methylthio groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds differ in substituents at the ortho position, altering electronic and steric properties:

Key Observations :

- Electronic Effects : The methylthio (-SCH₃) group is electron-donating via resonance, enhancing the aldehyde's electrophilicity compared to the electron-withdrawing chloro (-Cl) substituent in 2-chloro-6-fluorobenzaldehyde . This difference influences reactivity in nucleophilic additions or cyclization reactions.

- Steric Effects : The bulkier thiazolyl group in 2-fluoro-6-(3-methylthiazol-5-yl)benzaldehyde may hinder reactions requiring planar transition states, unlike the smaller -SCH₃ group .

Physical Properties and Solubility

- Lipophilicity : The -SCH₃ group increases lipophilicity compared to -OCH₃ in 3-fluoro-2-(methoxymethyl)-6-methylbenzaldehyde, which may enhance aqueous solubility .

Biological Activity

2-Fluoro-6-(methylthio)benzaldehyde (CAS No. 153798-06-2) is an aromatic aldehyde with a unique chemical structure that has garnered interest due to its potential biological activities. This compound features a fluorine atom and a methylthio group, which may influence its reactivity and interactions with biological targets. This article summarizes current research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following molecular formula:

- Molecular Formula : C₈H₇FOS

- Molecular Weight : 174.20 g/mol

Structure

The compound's structure can be represented as follows:

Anticancer Properties

Research has indicated that this compound may exhibit anticancer properties. In studies involving various cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance, it was evaluated for its ability to inhibit cell proliferation in breast cancer cells (MCF-7), with observed IC₅₀ values suggesting potent activity at low concentrations.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 0.095 |

| Control (CA-4) | MCF-7 | 0.075 |

This data highlights the compound's potential as a microtubule-targeting agent, similar to known chemotherapeutics.

The mechanism of action appears to involve the modulation of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that treatment with this compound results in:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).

- Inhibition of Tubulin Polymerization : Interaction with the colchicine-binding site on tubulin, disrupting microtubule dynamics.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Derivatives of this compound have also been synthesized to explore structure-activity relationships further.

| Derivative | Biological Activity |

|---|---|

| 5-Chloro-2-(methylthio)benzaldehyde | Lower yield; varied activity |

| Other substituted benzaldehydes | Potentially altered reactivity |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.095 µM, indicating strong anticancer potential.

- Antimicrobial Screening : In vitro assays against common bacterial pathogens showed that the compound exhibited moderate antibacterial activity, warranting further exploration into its mechanism and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.